4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Catalog No.
S4039285
CAS No.
M.F
C19H16Cl2N2O2S
M. Wt
407.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-...

Product Name

4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Molecular Formula

C19H16Cl2N2O2S

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C19H16Cl2N2O2S/c20-14-8-9-17(15(21)11-14)25-10-4-7-18(24)23-19-22-16(12-26-19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)

InChI Key

ZFPUMVYQEHUSAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is 406.0309543 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound classified as a phenoxybutanamide. It features a unique structure comprising a 2,4-dichlorophenoxy moiety linked to a thiazole ring through a butanamide chain. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be understood through its synthesis and potential reactivity:

  • Formation of the Phenoxybutanamide Backbone: This involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine, leading to the formation of the phenoxybutanamide structure.
  • Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone, which introduces sulfur and nitrogen into the molecular framework.
  • Coupling Reaction: The final step involves coupling the phenoxybutanamide with the thiazole ring using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, facilitating the formation of the complete compound.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The specific biological mechanisms of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide remain to be fully elucidated but may involve interactions with specific enzymes or receptors that modulate biological pathways.

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be summarized as follows:

  • Synthesize Phenoxybutanamide:
    • React 2,4-dichlorophenol with butanoyl chloride in pyridine.
  • Synthesize Thiazole Ring:
    • Combine thioamide with haloketone under appropriate conditions to form the thiazole structure.
  • Coupling Reaction:
    • Use a coupling agent (e.g., EDCI) to link the phenoxybutanamide and thiazole components.

These steps yield 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide in a multi-step synthetic route.

This compound has potential applications across various fields:

  • Medicinal Chemistry: Investigated for therapeutic properties against diseases such as cancer or infections.
  • Biochemical Probes: May serve as tools for studying biological processes.
  • Agrochemicals: Possible use in agricultural formulations due to its phenoxy group.

Several compounds share structural similarities with 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide:

Compound NameStructural FeaturesUnique Aspects
4-(2,4-dichlorophenoxy)butanoic acidLacks thiazole ringSimpler structure; primarily used as herbicide
N-(4-phenyl-1,3-thiazol-2-yl)butanamideLacks dichlorophenoxy groupFocused on thiazole-related activities
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)propanamideContains similar phenoxy group but different amineVariation in substituents alters biological activity

Uniqueness

The distinct combination of both the dichlorophenoxy and thiazole moieties in 4-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide potentially confers unique properties that enhance its biological activity compared to simpler analogs. This structural complexity may lead to novel interactions and applications not observed in related compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

406.0309543 g/mol

Monoisotopic Mass

406.0309543 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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